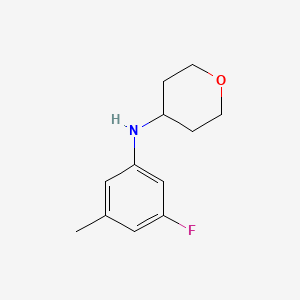

N-(3-Fluoro-5-methylphenyl)oxan-4-amine

Description

N-(3-Fluoro-5-methylphenyl)oxan-4-amine is a heterocyclic amine derivative consisting of an oxan-4-amine (tetrahydropyran-4-amine) core substituted at the nitrogen atom with a 3-fluoro-5-methylphenyl group. This compound combines the rigid, oxygen-containing tetrahydropyran ring with a fluorinated aromatic substituent, which may influence its electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name |

N-(3-fluoro-5-methylphenyl)oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c1-9-6-10(13)8-12(7-9)14-11-2-4-15-5-3-11/h6-8,11,14H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVINHBNZFPJLCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)F)NC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Scheme:

-

- 3-Fluoro-5-methylaniline (aromatic amine with fluorine at meta position and methyl at para/meta position)

- Oxan-4-amine (tetrahydro-2H-pyran-4-amine)

-

- Nucleophilic substitution or amide bond formation under controlled conditions

- Possible use of coupling agents or catalysts to facilitate amination

-

- Solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide (DMF)

- Mild heating (room temperature to 80°C)

- Inert atmosphere (nitrogen or argon) to prevent oxidation

- Catalysts or bases such as triethylamine or pyridine to scavenge acids formed

Example Reaction:

$$

\text{3-Fluoro-5-methylaniline} + \text{Oxan-4-amine} \xrightarrow[\text{catalyst}]{\text{solvent, heat}} \text{this compound}

$$

Detailed Preparation Methods

Direct Amination Method

-

- Dissolve 3-fluoro-5-methylaniline in dry DMF.

- Add oxan-4-amine slowly under stirring.

- Add a catalytic amount of base (e.g., triethylamine) to neutralize any formed acid.

- Stir the mixture at 60–80°C for 6–12 hours under nitrogen atmosphere.

- Monitor reaction progress by thin-layer chromatography (TLC).

- Upon completion, quench the reaction with water and extract the product with ethyl acetate.

- Dry organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

- Purify by column chromatography or recrystallization.

-

- The reaction avoids harsh conditions to preserve the fluorine substituent.

- Use of anhydrous conditions prevents hydrolysis or side reactions.

Reductive Amination Variant

-

- If oxan-4-amine precursor is available as an aldehyde or ketone derivative, reductive amination can be employed.

- This involves condensation of the aromatic amine with oxan-4-amine aldehyde followed by reduction.

-

- Mix 3-fluoro-5-methylaniline with oxan-4-amine aldehyde in methanol.

- Add a reducing agent such as sodium cyanoborohydride.

- Stir at room temperature for several hours.

- Work up by aqueous extraction and purification.

-

- High selectivity and yield.

- Mild conditions preserve sensitive groups.

Reaction Optimization and Catalysis

- Catalysts such as palladium on carbon (Pd/C) or Raney nickel have been reported for reductive amination and hydrogenation steps in related amine syntheses, enhancing yield and selectivity.

- Use of continuous flow chemistry techniques has been explored in similar compounds to improve reaction control and scalability.

Analytical Characterization

| Parameter | Data / Typical Values |

|---|---|

| Molecular Formula | C12H16FNO |

| Molecular Weight | ~209.26 g/mol |

| Purity | ≥95% (after purification) |

| Physical Form | Solid (powder or crystalline) |

| Analytical Techniques | NMR (1H, 13C, 19F), Mass Spectrometry, IR |

| Key Spectral Features | Aromatic protons (6.5–7.5 ppm), fluorine coupling in 19F NMR, oxan ring signals |

Comparative Data Table of Related Compounds Synthesis

Research Findings and Notes

- The presence of the fluorine atom at the meta position relative to the methyl group influences the electronic properties of the aniline, affecting nucleophilicity and reaction rate.

- Mild reaction conditions are essential to avoid dehalogenation or side reactions.

- The oxan-4-amine moiety contributes to the compound’s biological activity and chemical stability.

- Purification typically involves chromatographic techniques due to close polarity of starting materials and product.

- No direct patented or peer-reviewed synthesis for the exact 3-fluoro-5-methyl isomer was found, but analogous methods from closely related positional isomers provide a reliable synthetic blueprint.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-5-methylphenyl)oxan-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxan-4-imine derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced amine derivatives.

Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. .

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Oxan-4-imine derivatives

Reduction: Reduced amine derivatives

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to N-(3-Fluoro-5-methylphenyl)oxan-4-amine. For instance, a study published in the ACS Omega journal demonstrated that similar compounds exhibited significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) reaching up to 86.61% . This suggests that this compound may also possess similar anticancer activities.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | Percent Growth Inhibition (%) |

|---|---|---|

| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | SNB-19 | 86.61 |

| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | OVCAR-8 | 85.26 |

| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | NCI-H40 | 75.99 |

Ligand for Receptor Studies

This compound has been investigated as a potential ligand for trace amine-associated receptor 1 (TAAR1). Compounds with similar structures have demonstrated binding affinity and selectivity for TAAR1, which is implicated in various neurological processes and could serve as a target for developing new treatments for mood disorders and addiction .

Case Study: Binding Affinity Analysis

A patent document outlines the synthesis and evaluation of various oxazolines as TAAR1 ligands. The findings indicate that modifications to the phenyl ring significantly influence binding affinity . This highlights the importance of structural variations in optimizing ligand-receptor interactions.

Pharmacokinetic Properties

The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are crucial for its development as a therapeutic agent. Studies suggest that compounds with similar structures exhibit favorable ADME profiles, making them suitable candidates for further development .

Table 2: Pharmacokinetic Properties of Related Compounds

| Property | Value |

|---|---|

| Oral Bioavailability | Moderate to High |

| Metabolic Stability | Good |

| Plasma Half-Life | Variable (typically hours) |

Mechanism of Action

The mechanism of action of N-(3-Fluoro-5-methylphenyl)oxan-4-amine involves its interaction with specific molecular targets and pathways within biological systems. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

Substituent Effects in Aromatic Heterocycles

Compound of Interest : N-(3-Fluoro-5-methylphenyl)oxan-4-amine

Analogues :

- 4'-(3-Fluoro-5-methylphenyl)-2,2':6',2''-terpyridine (3) (): Structural Similarity: Both compounds feature a 3-fluoro-5-methylphenyl group. Key Findings: In terpyridine 3, the substituent induces face-to-face π-stacking between aromatic rings and N···H–C hydrogen bonding, altering crystal packing from a herringbone arrangement (in the parent compound) to a layer-like structure .

Oxan-4-amine Derivatives with Varied Substituents

Compound of Interest : this compound

Analogues :

- 4-(Cyclobutylmethyl)oxan-4-amine ():

- Structural Difference : Replaces the aromatic substituent with a cyclobutylmethyl group.

- Impact : The absence of fluorine and aromaticity reduces opportunities for π-interactions, likely decreasing melting points and altering solubility. Safety data for this compound emphasize standard precautions for amines (e.g., irritation risks) .

- Contrast : The fluorophenyl group in the target compound may enhance lipophilicity and electronic interactions compared to aliphatic substituents.

Fluorine Positioning in Aromatic Amines

Compound of Interest : this compound

Analogues :

- 4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine (): Structural Difference: Fluorine is para-substituted on the phenyl ring, attached to an oxazole core. Impact: Para-fluorine may create stronger dipole moments compared to meta-substitution, influencing solubility and reactivity. The oxazole ring introduces additional hydrogen-bonding sites .

Heterocyclic Core Modifications

Compound of Interest : this compound

Analogues :

- (S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]amine (): Structural Difference: Incorporates an oxazolidinone ring and morpholine moiety. Impact: The oxazolidinone core increases rigidity and hydrogen-bonding capacity, while the morpholine group enhances solubility in polar solvents.

Biological Activity

N-(3-Fluoro-5-methylphenyl)oxan-4-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorinated aromatic ring, which enhances its interaction with biological macromolecules. The presence of the fluorine atom is known to influence the compound's binding affinity and selectivity towards various molecular targets, including enzymes and receptors.

The mechanism of action for this compound involves:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

- Receptor Binding : It can act as an agonist or antagonist at certain receptors, modulating physiological responses.

These interactions are facilitated by the unique structural features of the compound, particularly the fluorine substitution which can enhance lipophilicity and improve membrane permeability.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.

- Antitumor Effects : The compound has shown promise in inhibiting cancer cell proliferation in vitro.

- Neuroprotective Properties : Some studies indicate that it may protect neuronal cells from oxidative stress.

Data Table: Biological Activities of this compound

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of this compound, researchers evaluated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Antitumor Effects

A series of experiments were conducted to evaluate the antitumor efficacy of this compound on HeLa cells. The compound exhibited an IC50 value of 25 µM, demonstrating substantial cytotoxicity compared to control groups. Further mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 3-fluoro-5-methylaniline and an oxan derivative.

- Reaction Conditions : The reaction is usually carried out under reflux conditions with appropriate solvents and catalysts to optimize yield and purity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(3-Fluoro-5-methylphenyl)oxan-4-amine, and what are the critical reaction parameters?

- Methodology :

- Step 1 : Start with oxan-4-amine derivatives (e.g., PB00007, CAS 38041-19-9) as the core scaffold .

- Step 2 : Introduce the 3-fluoro-5-methylphenyl group via nucleophilic substitution or Buchwald-Hartwig coupling. Ensure anhydrous conditions and catalytic Pd-based systems for aryl-amine bond formation .

- Step 3 : Optimize reaction temperature (typically 80–120°C) and solvent polarity (e.g., DMF or THF) to balance yield and purity.

- Validation : Monitor progress via TLC or LC-MS, and confirm purity (>95%) using HPLC .

Q. How can the structure of this compound be rigorously characterized?

- Analytical Workflow :

- X-ray Crystallography : Use SHELXL/SHELXS for structure refinement. For example, fluorophenyl-containing analogs (e.g., MM3300.08, CAS 496031-57-3) were resolved using similar protocols .

- NMR Analysis : Assign peaks via , , and -NMR. The fluorine substituent at the 3-position splits aromatic proton signals into distinct doublets .

- Mass Spectrometry : Confirm molecular weight with high-resolution MS (e.g., Orbitrap Fusion Lumos) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity and binding affinity of this compound in biological systems?

- Approach :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs). Fluorine’s electronegativity enhances binding via polar interactions .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces and nucleophilic attack sites .

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?

- Troubleshooting Framework :

- Cross-Validation : Compare experimental NMR shifts with computed values (GIAO method) to identify discrepancies caused by dynamic effects .

- Twinned Crystals : If X-ray data shows twinning (common in fluorinated compounds), use SHELXL’s TWIN command for refinement .

- Sample Purity : Reassess via HPLC-MS; impurities like regioisomers (e.g., 4-fluoro vs. 5-fluoro) may skew results .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound analogs?

- SAR Workflow :

- Analog Design : Replace the oxane ring with morpholine (e.g., MM3300.18, CAS 168828-81-7) or vary fluorine positioning .

- Biological Assays : Test in vitro inhibition of target enzymes (e.g., cytochrome P450) using fluorometric assays .

- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.